4-[N-(2-Pyridylamino)ethoxy]benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the 2-pyridylaminoethoxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-[N-(2-Pyridylamino)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[N-(2-Pyridylamino)ethoxy]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-[N-(2-Pyridylamino)ethoxy]benzaldehyde can be compared with other similar compounds, such as:
4-[N-(2-Pyridylamino)ethoxy]acetophenone: Similar structure but with a ketone group instead of an aldehyde group.
4-[N-(2-Pyridylamino)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[N-(2-Pyridylamino)ethoxy]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its aldehyde functional group, which allows it to undergo specific reactions and interact with molecular targets in ways that similar compounds with different functional groups cannot .
Properties
IUPAC Name |
4-[2-(pyridin-2-ylamino)ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-11-12-4-6-13(7-5-12)18-10-9-16-14-3-1-2-8-15-14/h1-8,11H,9-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGQRVBARRDQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652671 |
Source
|
Record name | 4-{2-[(Pyridin-2-yl)amino]ethoxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643764-87-8 |
Source
|
Record name | 4-{2-[(Pyridin-2-yl)amino]ethoxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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